molecular formula C15H10F4O3 B12071342 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid

5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid

Cat. No.: B12071342
M. Wt: 314.23 g/mol
InChI Key: CUTMEDGBZGCPJC-UHFFFAOYSA-N
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Description

5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid is a fluorinated biphenyl acetic acid derivative characterized by a fluoro group at the 5-position of one phenyl ring and a trifluoromethoxy group at the 2'-position of the adjacent ring. Its structure combines lipophilic (trifluoromethoxy) and electron-withdrawing (fluoro) substituents, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H10F4O3

Molecular Weight

314.23 g/mol

IUPAC Name

2-[4-fluoro-2-[2-(trifluoromethoxy)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10F4O3/c16-10-6-5-9(7-14(20)21)12(8-10)11-3-1-2-4-13(11)22-15(17,18)19/h1-6,8H,7H2,(H,20,21)

InChI Key

CUTMEDGBZGCPJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)CC(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide: The starting material, an aryl halide, is prepared through halogenation of the corresponding biphenyl compound.

    Coupling Reaction: The aryl halide is then reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2’-(trifluoromethoxy)biphenyl-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethoxy groups enhance its lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s activity and properties are heavily influenced by the type and position of substituents on the biphenyl scaffold. Key analogs include:

Compound Name Substituents (Positions) Key Features Reference ID
2-(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)acetic acid Trifluoromethyl (2'), Fluoro (5) Higher lipophilicity due to trifluoromethyl; enhanced metabolic stability
2-(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)acetic acid Trifluoromethyl (4), Fluoro (3') Altered electronic effects; potential for varied target binding
5-Fluoro-2'-deoxyuridine (FdUrd) Nucleoside analog Antimetabolite inhibiting thymidylate synthase; used in cancer therapy
2-(5-Methyl-2-[3-(trifluoromethyl)phenyl]thiazol-4-yl)acetic acid Thiazole core, trifluoromethyl Heterocyclic modification improves solubility and target specificity

Key Observations :

  • Trifluoromethoxy vs.
  • Positional Effects : Fluoro substitution at the 5-position (target compound) versus 3' () alters steric and electronic interactions, impacting receptor binding or enzyme inhibition profiles.

Comparative Efficacy :

  • FdUrd-C8 reduced hepatic tumor volume by 10.4% at 100 mg/kg in vivo, with minimal hepatotoxicity . The target compound’s biphenyl structure may offer similar selectivity but requires empirical validation.

Physicochemical Properties

Property Target Compound 2-(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)acetic acid FdUrd-C8
logP ~3.5 (estimated) ~4.1 2.8 (hydrolyzed to FdUrd)
Solubility Low (due to biphenyl core) Very low Moderate (Lipiodol formulation)
Metabolic Stability High (fluorine reduces oxidation) High Moderate (prodrug activation)

Insights :

  • The trifluoromethoxy group in the target compound may improve metabolic stability compared to non-fluorinated analogs.
  • Formulation challenges (e.g., Lipiodol emulsions in ) could apply to the target compound due to low solubility.

Challenges :

  • Trifluoromethoxy group stability during coupling reactions may necessitate specialized catalysts or protecting groups.

Biological Activity

5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid is a fluorinated biphenyl compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid can be described as follows:

Property Details
Molecular Formula C15H12F4O3
Molecular Weight 320.25 g/mol
IUPAC Name 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid
CAS Number [Not specified]

This compound features a biphenyl core with a fluoro and trifluoromethoxy substituent, which may influence its biological interactions and pharmacokinetic properties.

The biological activity of 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid is primarily attributed to its interaction with specific molecular targets within cells. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, similar to other fluorinated compounds that act as enzyme inhibitors. For instance, the fluorinated moieties can enhance binding affinity to active sites due to increased hydrophobic interactions.
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid exhibits significant inhibition of cell proliferation in various cancer cell lines. The IC50 values reported are in the low micromolar range, indicating potent biological activity against these cell types .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study conducted on L1210 mouse leukemia cells revealed that 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid significantly inhibited cell proliferation with an IC50 value indicative of strong antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Properties : Research has also explored the compound's antimicrobial properties. It was found to exhibit activity against various bacterial strains, suggesting potential as an antibacterial agent .

Case Studies

  • Case Study on Anticancer Efficacy : In a controlled laboratory setting, researchers treated cancer cell lines with varying concentrations of 5-Fluoro-2'-(trifluoromethoxy)biphenyl-2-acetic acid. Results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis as measured by annexin V staining and caspase activation assays.
  • Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were subjected to treatment with the compound. The results showed a significant reduction in bacterial viability, highlighting its potential role as a novel antimicrobial agent .

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